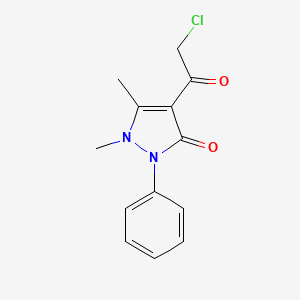
4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3h-pyrazol-3-one
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been explored through various methodologies. In one study, the functionalization of a pyrazolecarboxylate was achieved using a Suzuki–Miyaura cross-coupling reaction in water, although this method yielded low results, prompting the development of an alternative approach using lithiation methods . Another paper describes the synthesis of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, characterized by elemental analysis, IR, and X-ray single crystal diffraction . Additionally, a solvent-free one-pot cyclization and acetylation of chalcones to synthesize 1-acetyl pyrazoles using microwave irradiation has been reported, yielding more than 75% of the desired products .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various computational methods. Density functional theory (DFT) calculations have been employed to predict the geometry of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, which showed good agreement with experimental data . Similarly, DFT calculations were used to obtain the molecular structure and spectroscopic data of another pyrazole derivative, with the geometry of the molecule fully optimized and vibrational spectra recorded . The crystal structure of a heterocyclic azo compound derived from 4-aminoantipyrine was determined by X-ray diffraction, revealing a disordered phenyl ring attached to the pyrazolone moiety .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been investigated in the context of oxidation reactions. For instance, 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione has been used as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been characterized through various spectroscopic techniques and theoretical studies. The IR spectra of synthesized compounds have been compared with predicted vibrational frequencies from DFT calculations, revealing correlations between experimental and theoretical data . The thermodynamic properties of these compounds at different temperatures have also been calculated, providing insights into their stability and reactivity . Furthermore, the natural bond orbital analysis has been used to visualize the reactive sites of the compounds, and molecular docking results have predicted their biological effects .
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
The compound 4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one falls under the category of pyrazolines, which are known for their versatility in the synthesis of heterocyclic compounds. Pyrazolines serve as a key scaffold in the construction of a wide array of heterocycles, including pyrazolo-imidazoles, thiazoles, and spiropyrans, due to their reactive nature. This reactivity makes them a valuable building block in organic synthesis, offering a pathway to various heterocyclic and dye compounds under mild reaction conditions (Gomaa & Ali, 2020).
Pharmaceutical Applications
Pyrazoline derivatives, like 4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, are recognized as a pharmacophore due to their presence in numerous biologically active compounds. They exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The success of pyrazole-based COX-2 inhibitors highlights the medicinal significance of these compounds in therapeutic applications (Dar & Shamsuzzaman, 2015).
Agricultural and Environmental Research
In agricultural and environmental contexts, pyrazoline derivatives have been investigated for their potential in controlling plant pathogens. Compounds related to 4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have been tested against various pathogens, including Fusarium oxysporum, demonstrating their relevance in developing new antifungal agents. Understanding the structure-activity relationships of these compounds aids in predicting pharmacophore sites and enhancing biological activity against specific targets (Kaddouri et al., 2022).
Catalysis and Green Chemistry
The application of pyrazoline derivatives extends to catalysis and green chemistry, where these compounds serve as catalysts or ligands in various chemical reactions. Their role in facilitating environmentally friendly synthesis and transformation processes underscores their importance in sustainable chemistry practices (Parmar et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-chloroacetyl)-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-12(11(17)8-14)13(18)16(15(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWUTAPXLRKROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289254 | |
| Record name | 4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3h-pyrazol-3-one | |
CAS RN |
6630-73-5 | |
| Record name | NSC59994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Chloroacetyl)-antipyrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024375.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B3024376.png)
![7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B3024378.png)






![1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B3024390.png)

